molecular formula C13H16N4O3S B2892032 1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1795190-07-6

1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2892032
CAS No.: 1795190-07-6
M. Wt: 308.36
InChI Key: ORYBFHWUWRZRPN-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-sulfonyl-triazole hybrid characterized by a 1,2,3-triazole ring linked to a pyrrolidin-3-yl scaffold bearing a 4-methoxyphenylsulfonyl group. The sulfonyl moiety introduces electron-withdrawing properties, while the methoxy group enhances solubility and modulates electronic effects.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-8-6-11(10-16)17-9-7-14-15-17/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYBFHWUWRZRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic compound notable for its complex structural features, which include a triazole ring, a pyrrolidine ring, and a sulfonyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions, making it a subject of extensive study.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S with a molecular weight of approximately 308.36 g/mol. The structure is characterized by the following features:

PropertyValue
Molecular FormulaC13H16N4O3S
Molecular Weight308.36 g/mol
CAS Number1795190-07-6
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound can be represented with the following SMILES notation: COc1ccc(S(=O)(=O)N2CCC(n3ccnn3)C2)cc1 .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the triazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Antimicrobial Activity

In studies evaluating antimicrobial properties, compounds with similar structural motifs have shown efficacy against various pathogens. For instance, derivatives of triazoles have been documented to possess antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.

Anti-inflammatory Activity

The anti-inflammatory properties of related triazole compounds have been established through various studies. For example, certain derivatives demonstrated significant anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that the compound may also exhibit similar properties that warrant further investigation.

Enzyme Inhibition

The compound's mechanism of action includes the inhibition of specific enzymes involved in critical biological pathways. For instance, it may inhibit enzymes related to drug metabolism or other pharmacological targets . This inhibition can lead to altered pharmacokinetics of co-administered drugs or therapeutic agents.

Case Studies

Several studies have highlighted the biological potential of compounds structurally related to this compound:

  • Antimalarial Activity : A series of triazolo-pyridine sulfonamides were evaluated for their antimalarial properties against Plasmodium falciparum, showing promising results with IC50 values in the low micromolar range .
  • Antibacterial Studies : Research on pyrrole derivatives has indicated potent antibacterial activity against Mycobacterium tuberculosis, with MIC values significantly lower than those of conventional treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural similarities with several triazole derivatives (Table 1). Key variations lie in the sulfonyl substituents and heterocyclic appendages:

Compound Name Substituents on Pyrrolidine Triazole Substituents Key Functional Groups Molecular Formula Molecular Weight Reference
Target Compound 4-Methoxyphenylsulfonyl None 1,2,3-Triazole, sulfonyl, methoxy C₁₄H₁₆N₄O₃S 344.37 g/mol -
(E)-4-Phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole Styrylsulfonyl Phenyl at C4 Styryl, sulfonyl C₂₀H₂₀N₄O₂S 380.46 g/mol
1-(3-Pyrrolidinyl)-1H-1,2,3-triazole None None Unsubstituted pyrrolidine C₆H₈N₄ 136.16 g/mol
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole N/A 4-Fluorophenyl at N1, 4-methoxyphenyl at C4 Fluorophenyl, methoxyphenyl C₁₅H₁₂FN₃O 281.28 g/mol

Key Observations :

  • Electron Effects : The 4-methoxyphenylsulfonyl group in the target compound provides electron-donating (+M) and electron-withdrawing (-I) effects, distinct from the styrylsulfonyl group in , which introduces π-conjugation.
  • Solubility : Methoxy groups enhance aqueous solubility compared to hydrophobic styryl or fluorophenyl groups .
  • Bioactivity : Fluorophenyl-substituted triazoles (e.g., ) exhibit antimicrobial and antiviral activities, suggesting that the target compound’s methoxyphenyl group may offer alternative binding interactions.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole?

The synthesis typically involves:

Sulfonylation : Reacting pyrrolidine derivatives with 4-methoxyphenylsulfonyl chloride to form the sulfonylated intermediate.

Azide-Alkyne Cycloaddition (CuAAC) : Introducing the triazole ring via copper-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne (e.g., 4-methoxyphenylacetylene). Reaction conditions include CuSO₄/Na ascorbate in THF/H₂O (1:1) at 50°C for 16 hours .

Purification : Column chromatography or recrystallization (e.g., methanol) yields the final product with ~60% efficiency .

Table 1 : Key Synthesis Parameters

StepReagents/ConditionsYieldReference
CycloadditionCuSO₄, THF/H₂O, 50°C60%
Sulfonylation4-MeOPhSO₂Cl, DCM, RT~75%

How is the compound structurally characterized in academic research?

  • X-ray Crystallography : Determines bond lengths, dihedral angles, and π-π interactions. For analogous triazoles, dihedral angles between aryl groups range 20–50°, with π-π stacking distances of ~3.8 Å .
  • NMR Spectroscopy : Key signals include δ ~7.5–8.0 ppm (triazole protons) and δ ~3.8 ppm (methoxy group) .
  • Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ = 365.12) .

What are the primary chemical reactions this compound undergoes?

  • Oxidation/Reduction : Modifies the sulfonyl or triazole moieties. For example, oxidation of the pyrrolidine ring or reduction of nitro groups in derivatives .
  • Substitution Reactions : The sulfonyl group can be replaced under nucleophilic conditions (e.g., with amines) .

Advanced Research Questions

How can regioselectivity challenges in triazole synthesis be addressed?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity due to the Cu(I) coordination mechanism. Alternative ligands (e.g., TBTA) enhance regiochemical control, critical for derivatives with biological activity . For thermal reactions (non-catalyzed), regioselectivity is lower, favoring 1,5-isomers .

Table 2 : Regioselectivity Comparison

CatalystRegioisomer Ratio (1,4:1,5)Reference
Cu(I)>95:5
None~50:50

What crystallographic refinement methods are recommended for this compound?

  • SHELX Suite : Use SHELXL for small-molecule refinement. For high-resolution data, anisotropic displacement parameters improve accuracy. Hydrogen atoms are refined using riding models (e.g., C–H = 0.95 Å) .
  • Twinned Data : SHELXL handles twinning via BASF parameter adjustments .

How do structural modifications impact biological activity?

  • Sulfonyl Group : Enhances binding to enzymes (e.g., via H-bonding with catalytic residues). Removal reduces antiparasitic activity by ~70% in analogs .
  • Pyrrolidine Rigidity : Conformational restraint from the pyrrolidine ring improves target specificity (e.g., mPTP blockade in mitochondrial studies) .

Table 3 : SAR of Analogous Compounds

ModificationBioactivity (IC₅₀)Target
4-MeOPhSO₂0.8 µM (Anticancer)HDAC
Non-sulfonylated>10 µM-

How can computational methods optimize this compound’s pharmacokinetics?

  • Molecular Docking (AutoDock/Vina) : Predicts binding modes to targets like kinases or proteases. For example, triazole interactions with ATP-binding pockets are critical for kinase inhibition .
  • ADME Prediction (SwissADME) : LogP ~2.5 (optimal for permeability), but high polar surface area (~90 Ų) may limit blood-brain barrier penetration .

How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Catalyst Loading : Excess Cu(I) (>10 mol%) can degrade regioselectivity, reducing yield .
  • Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery (e.g., 60% vs. 45% in similar triazoles) .

Recommendation : Optimize catalyst (5 mol% Cu(I)) and use automated flash chromatography for reproducibility .

Methodological Notes

  • Data Synthesis : Cross-referenced crystallographic (SHELX), synthetic (CuAAC), and biological (SAR) evidence for robustness.

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